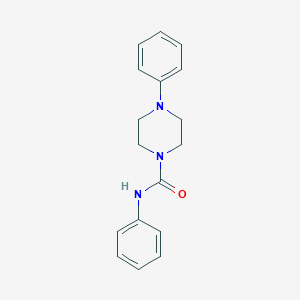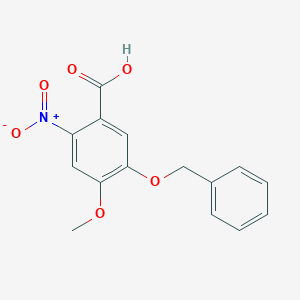
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid
Overview
Description
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid, also known as BMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMN is a member of the benzoic acid family, which is known for its diverse range of biological activities.
Scientific Research Applications
Synthesis and Chemical Reactions
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid is used in the synthesis of various heterocyclic compounds. For instance, it has been employed in the Perkin reaction to synthesize 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, which are characterized by their unique structures and potential applications (Kowalewska & Kwiecień, 2008).
The compound is also involved in Knoevenagel reactions, leading to the formation of various chemically interesting derivatives. These derivatives have been studied for their structural characteristics and potential biological activities (Havaldar, Bhise, & Burudkar, 2004).
Catalysis and Material Synthesis
- In catalysis, it has been used in microwave-assisted synthesis on ionic liquid support. This method is efficient for producing diverse benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, which are valuable in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).
Pharmaceutical Research
The compound also finds its use in pharmaceutical research, such as in the synthesis of DC-81, an antitumor antibiotic. Its derivatives play a crucial role in developing pyrrolobenzodiazepine antitumor agents (Thurston, Murty, Langley, & Jones, 1990).
Furthermore, derivatives of 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid are synthesized as intermediates in the production of cardiotonic drugs like Sulmazole and Isomazole, highlighting its significance in the development of cardiovascular medications (Lomov, 2019).
Biochemical Applications
- In biochemical research, derivatives of this compound have been synthesized for the determination of sulfhydryl groups, proving its utility in biological and chemical analyses (Ellman, 1959).
properties
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-8-12(16(19)20)11(15(17)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUIZUTZPMISIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356297 | |
| Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
CAS RN |
60564-37-6 | |
| Record name | 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

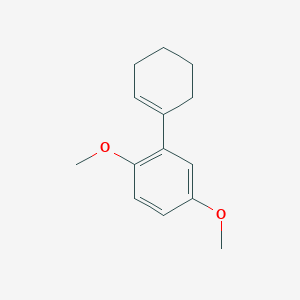
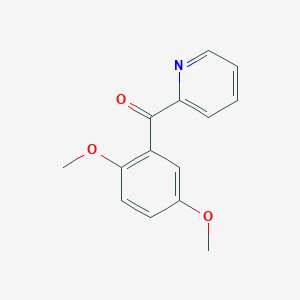
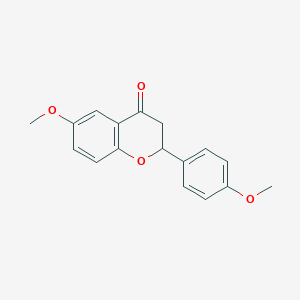
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
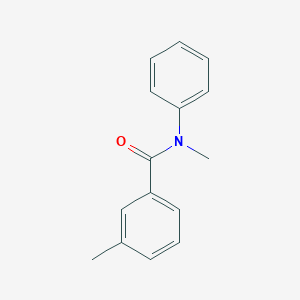

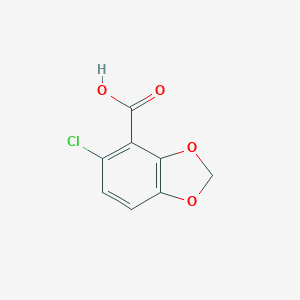
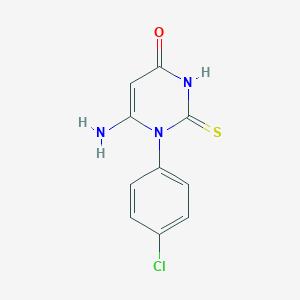
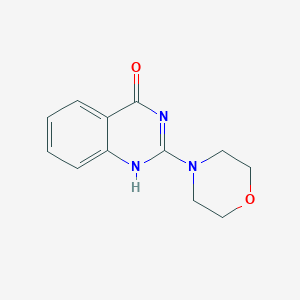
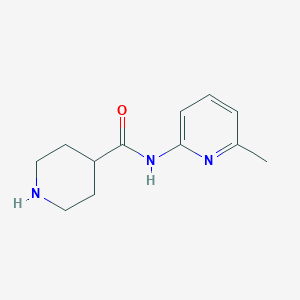
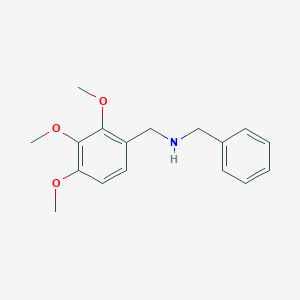
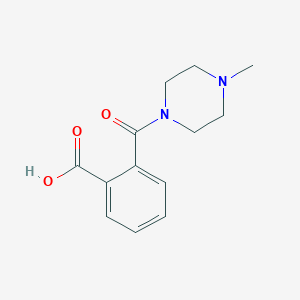
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
